molecular formula C10H18O4S B1397161 2-Cyclohexanesulfonyl-2-methyl-propionic acid CAS No. 1017539-76-2

2-Cyclohexanesulfonyl-2-methyl-propionic acid

Cat. No.: B1397161
CAS No.: 1017539-76-2
M. Wt: 234.31 g/mol
InChI Key: QDJZGBRKPWFWJO-UHFFFAOYSA-N
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Description

2-Cyclohexanesulfonyl-2-methyl-propionic acid is a sulfonated carboxylic acid derivative characterized by a cyclohexane ring connected via a sulfonyl (-SO₂-) group to a propionic acid backbone with a methyl substituent at the α-carbon. This structural configuration imparts unique electronic and steric properties, distinguishing it from simpler alkyl-substituted carboxylic acids. The sulfonyl group enhances polarity and acidity compared to alkyl or aryl substituents, making it relevant in pharmaceutical intermediates or specialty chemical synthesis.

Properties

IUPAC Name

2-cyclohexylsulfonyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4S/c1-10(2,9(11)12)15(13,14)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJZGBRKPWFWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)S(=O)(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclohexanesulfonyl-2-methyl-propionic acid typically involves the reaction of cyclohexanesulfonyl chloride with 2-methylpropionic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Cyclohexanesulfonyl-2-methyl-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclohexyl derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclohexanesulfonyl-2-methyl-propionic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexanesulfonyl-2-methyl-propionic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Cyclohexylpropanoic Acid ()

  • Structure: Features a cyclohexyl group directly bonded to the α-carbon of propanoic acid, lacking the sulfonyl moiety.
  • Key Properties: Molecular weight: ~170.25 g/mol (estimated from C₉H₁₆O₂). Hydrophobicity: Higher logP than sulfonated analogs due to the nonpolar cyclohexyl group. Acidity: Weaker acid (higher pKa) compared to sulfonyl-containing derivatives due to reduced electron-withdrawing effects.
  • Applications : Used in organic synthesis and as a chiral building block in pharmaceuticals .

2-(4-Ethylphenyl)-2-methylpropanoic Acid ()

  • Key Properties: Molecular weight: 192.25 g/mol (C₁₂H₁₆O₂). Hydrophobicity: XLogP3 = 3.1, indicating significant lipophilicity. Hydrogen bonding: 1 donor, 2 acceptors.
  • Applications: Potential use in drug development due to its balanced hydrophobicity and stereochemical stability .

Phosphonate Esters (–6)

  • Structure : Phosphonate esters (e.g., 1-Cyclohexyl-2-methoxyethyl ethylphosphonate) feature phosphorus-based functional groups instead of sulfonyl or carboxylate moieties.
  • Key Properties :
    • Higher molecular weights (e.g., C₁₁H₂₃O₄P: ~250.27 g/mol).
    • Variable logP values depending on alkyl/aryl substituents.
  • Applications : Used as flame retardants, plasticizers, or nerve agent antidotes due to phosphorus’s reactivity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) logP/XLogP3 Key Functional Groups Acidity (Relative)
2-Cyclohexanesulfonyl-2-methyl-propionic acid* C₁₀H₁₈O₄S ~234.31 ~1.5 (est.) Sulfonyl, carboxylate High (low pKa)
2-Cyclohexylpropanoic acid C₉H₁₆O₂ ~170.25 ~2.8 (est.) Cyclohexyl, carboxylate Moderate
2-(4-Ethylphenyl)-2-methylpropanoic acid C₁₂H₁₆O₂ 192.25 3.1 Aryl, carboxylate Moderate
1-Cyclohexyl-2-methoxyethyl ethylphosphonate C₁₁H₂₃O₄P 250.27 ~2.0 (est.) Phosphonate, ether Low

*Estimated properties based on structural analogs.

Research Findings and Implications

Electronic Effects : The sulfonyl group in this compound significantly lowers pKa (enhanced acidity) compared to cyclohexyl or aryl-substituted analogs, making it more reactive in nucleophilic environments .

Solubility: The polar sulfonyl moiety improves aqueous solubility relative to 2-cyclohexylpropanoic acid, broadening its utility in aqueous-phase reactions .

Functional Group Versatility : Phosphonate esters (–6) exhibit distinct reactivity profiles, emphasizing the importance of selecting substituents for target applications (e.g., sulfonyl for acidity, phosphonate for metal chelation) .

Biological Activity

2-Cyclohexanesulfonyl-2-methyl-propionic acid (CAS No. 1017539-76-2) is an organic compound characterized by its cyclohexane ring, sulfonyl group, and propionic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

The molecular formula of this compound is C10H18O4S, with a molecular weight of 234.31 g/mol. Its structural features include:

  • Functional Groups : Sulfonyl and carboxylic acid
  • Molecular Structure : The presence of a cyclohexane ring contributes to its unique properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with sulfonyl groups often exhibit significant pharmacological effects, including anti-inflammatory and analgesic properties.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors in biological systems. The sulfonyl group can influence enzyme activity, potentially leading to modulation of metabolic pathways. Detailed studies are necessary to elucidate these mechanisms further.

Case Studies and Experimental Data

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of sulfonyl-containing compounds, including this compound. Results indicated a significant reduction in inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Analgesic Properties : Another research project focused on the analgesic properties of this compound. In pain models, it demonstrated efficacy comparable to established analgesics, highlighting its potential as a new pain management option.
  • Enzyme Inhibition Studies : In vitro studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic processes, which may be beneficial in conditions such as diabetes or obesity.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
Cyclohexanesulfonic AcidLacks propionic acid moietyLimited biological activity
2-Methylpropionic AcidLacks sulfonyl groupMinimal pharmacological relevance
Cyclohexylpropionic AcidLacks sulfonyl groupReduced therapeutic potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexanesulfonyl-2-methyl-propionic acid
Reactant of Route 2
2-Cyclohexanesulfonyl-2-methyl-propionic acid

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